2-Bromo-4-fluoro-5-iodoanisole
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Overview
Description
2-Bromo-4-fluoro-5-iodoanisole is an organic compound with the molecular formula C7H5BrFIO It is a halogenated anisole derivative, characterized by the presence of bromine, fluorine, and iodine atoms attached to a benzene ring with a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-fluoro-5-iodoanisole typically involves multi-step organic reactions. One common method starts with the halogenation of anisole. The process can be outlined as follows:
Bromination: Anisole is first brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) to introduce a bromine atom at the ortho or para position relative to the methoxy group.
Fluorination: The brominated anisole is then subjected to fluorination using a fluorinating agent like Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce a fluorine atom at the desired position.
Iodination: Finally, the fluorinated compound is iodinated using iodine (I2) and a suitable oxidizing agent such as hydrogen peroxide (H2O2) or sodium hypochlorite (NaOCl) to obtain this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-fluoro-5-iodoanisole can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, fluorine, iodine) can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki, Heck, or Sonogashira coupling to form biaryl or other complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert
Properties
Molecular Formula |
C7H5BrFIO |
---|---|
Molecular Weight |
330.92 g/mol |
IUPAC Name |
1-bromo-5-fluoro-4-iodo-2-methoxybenzene |
InChI |
InChI=1S/C7H5BrFIO/c1-11-7-3-6(10)5(9)2-4(7)8/h2-3H,1H3 |
InChI Key |
HOSVTHJIJSHZFB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1Br)F)I |
Origin of Product |
United States |
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